Cyclopropyl vs. Trifluoromethyl Substitution: Predicted LogD and COX-2 Binding
The cyclopropyl substituent on the pyrazole ring reduces calculated logD₇.₄ by approximately 0.8–1.2 log units relative to the trifluoromethyl group found in celecoxib, based on in‑silico consensus predictions (ALOGPS, XLogP3‑AA) [REFS‑1]. While no head‑to‑head COX‑2 IC₅₀ data are public for the target compound, close analogs in the sulfamoyl pyrazole class show that such a logD decrease correlates with improved aqueous solubility (typically 2–5‑fold) and a lowered risk of CYP450‑mediated metabolic clearance [REFS‑2]. This computational difference is consistent with the trend that cyclopropyl‑bearing pyrazoles occupy the COX‑2 side pocket with a distinct angular geometry compared to the linear CF₃ group, potentially altering isoform selectivity.
| Evidence Dimension | Predicted logD₇.₄ (lipophilicity) |
|---|---|
| Target Compound Data | 2.4–3.0 (consensus estimate, no experimental logD published) |
| Comparator Or Baseline | Celecoxib: experimentally determined logD₇.₄ ≈ 3.4–3.6 [2] |
| Quantified Difference | Δ = –0.8 to –1.2 log units (computed for the target compound relative to celecoxib) |
| Conditions | In‑silico predictions using ALOGPS and XLogP3‑AA algorithms; experimental confirmation pending. |
Why This Matters
A lower logD directly affects aqueous solubility and passive membrane permeability, making the target compound easier to formulate in aqueous buffers for in‑vitro assays and potentially reducing non‑specific protein binding compared to more lipophilic analogs.
- [1] Tetko IV, Gasteiger J, Todeschini R, et al. Virtual computational chemistry laboratory – design and description. J Comput Aided Mol Des. 2005;19:453–463. Data computed via ALOGPS 2.1 and SwissADME. View Source
- [2] Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5‑diarylpyrazole class of cyclooxygenase‑2 inhibitors: identification of SC‑58635 (celecoxib). J Med Chem. 1997;40(9):1347‑1365. View Source
